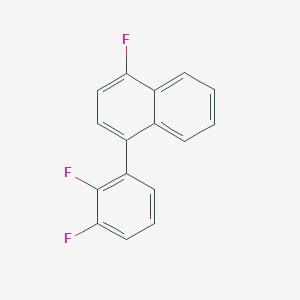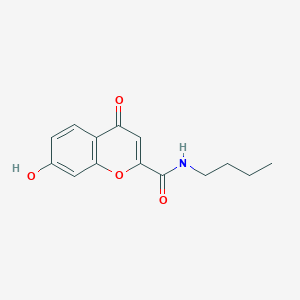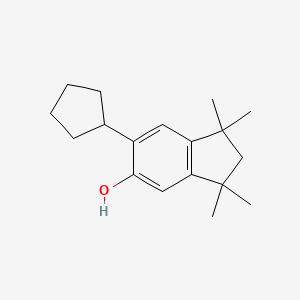
1-(5,6,7-Trimethoxyisoquinolin-8-YL)ethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(5,6,7-Trimethoxyisoquinolin-8-YL)ethanone: is a chemical compound with the molecular formula C13H15NO4. It is a derivative of isoquinoline, a heterocyclic aromatic organic compound. The presence of three methoxy groups on the isoquinoline ring makes this compound particularly interesting for various chemical and biological studies.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5,6,7-Trimethoxyisoquinolin-8-YL)ethanone typically involves the following steps:
Starting Material: The synthesis often begins with commercially available 5,6,7-trimethoxyisoquinoline.
Acylation Reaction: The key step involves the acylation of 5,6,7-trimethoxyisoquinoline with ethanoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain pure this compound.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale purification techniques.
化学反応の分析
Types of Reactions
1-(5,6,7-Trimethoxyisoquinolin-8-YL)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding carboxylic acids.
Reduction: Reduction reactions using agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can convert the ethanone group to an alcohol.
Substitution: The methoxy groups can undergo nucleophilic substitution reactions, where they are replaced by other functional groups using reagents like sodium hydride (NaH) and alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or neutral medium.
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.
Substitution: Sodium hydride (NaH) in dimethylformamide (DMF) with alkyl halides.
Major Products
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted isoquinoline derivatives.
科学的研究の応用
1-(5,6,7-Trimethoxyisoquinolin-8-YL)ethanone has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.
作用機序
The mechanism of action of 1-(5,6,7-Trimethoxyisoquinolin-8-YL)ethanone involves its interaction with various molecular targets. The methoxy groups and the ethanone moiety play crucial roles in its biological activity. The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects. Specific pathways and targets are still under investigation.
類似化合物との比較
Similar Compounds
1-(Isoquinolin-8-yl)ethanone: Lacks the methoxy groups, making it less reactive in certain chemical reactions.
1-(5,7,8-Trimethoxy-2,2-dimethyl-2H-chromen-6-yl)ethanone: A structurally similar compound with different biological activities.
Octahydro-tetramethyl-naphthalenyl-ethanone (OTNE): Used as a fragrance ingredient, structurally different but shares some functional similarities.
Uniqueness
1-(5,6,7-Trimethoxyisoquinolin-8-YL)ethanone is unique due to the presence of three methoxy groups on the isoquinoline ring. This structural feature enhances its reactivity and potential biological activities, making it a valuable compound for various research applications.
特性
CAS番号 |
91523-09-0 |
|---|---|
分子式 |
C14H15NO4 |
分子量 |
261.27 g/mol |
IUPAC名 |
1-(5,6,7-trimethoxyisoquinolin-8-yl)ethanone |
InChI |
InChI=1S/C14H15NO4/c1-8(16)11-10-7-15-6-5-9(10)12(17-2)14(19-4)13(11)18-3/h5-7H,1-4H3 |
InChIキー |
CRRYVCKMIXVHJG-UHFFFAOYSA-N |
正規SMILES |
CC(=O)C1=C(C(=C(C2=C1C=NC=C2)OC)OC)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。











![5-(Chloromethyl)-2-phenyl-[1,2,4]triazolo[1,5-A]pyrimidin-7(4H)-one](/img/structure/B11858244.png)
![5-Amino-1-(3-methoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B11858246.png)



